molecular formula C20H29NO3 B1231095 (3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

Cat. No.: B1231095
M. Wt: 331.4 g/mol
InChI Key: NJTQENWDJVHUOX-UVTDQMKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

E-5110, with the systematic name 2-Pyrrolidinone, 3-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-1-methoxy-, can be synthesized through several methods. One common synthetic route involves the reaction of gamma-butyrolactone with bromine and phosphorus tribromide at 100°C, followed by treatment with thionyl chloride to produce 2,4-dibromobutanoyl chloride . This intermediate is then condensed with O-methylhydroxylamine in the presence of sodium hydroxide in chloroform to yield N-methoxy-3-bromopyrrolidin-2-one . The final step involves the condensation of this intermediate with 3,5-di(tert-butyl)-4-hydroxybenzaldehyde using triethylamine in hot ethanol .

Industrial Production Methods

Industrial production methods for E-5110 are not extensively documented in the public domain. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

E-5110 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.

    Substitution: Reagents such as sodium hydroxide and chloroform are used in the synthesis of intermediates.

Major Products Formed

The major products formed from the oxidation of E-5110 are hydroxylated metabolites, which are further metabolized and excreted .

Comparison with Similar Compounds

E-5110 is structurally related to other di-tert-butylphenol derivatives, such as R-830, S-2474, and KME-4 . These compounds also exhibit dual inhibition of COX and LOX enzymes but differ in their potency and selectivity. For example, Tebufelone is another dual COX/LOX inhibitor that has shown higher potency in vitro compared to E-5110 . E-5110’s unique structure and metabolic stability make it a valuable compound for further research and development .

List of Similar Compounds

  • R-830
  • S-2474
  • KME-4
  • Tebufelone

E-5110’s unique combination of COX and LOX inhibition, along with its metabolic stability, distinguishes it from other similar compounds and highlights its potential for therapeutic applications.

Properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

InChI

InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-21(24-7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10-

InChI Key

NJTQENWDJVHUOX-UVTDQMKNSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CCN(C2=O)OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC

Synonyms

E 5110
E-5110
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one

Origin of Product

United States

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